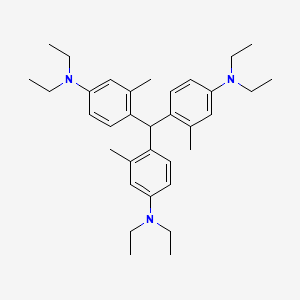

Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl-

Description

Properties

IUPAC Name |

4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-N,N-diethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49N3/c1-10-35(11-2)28-16-19-31(25(7)22-28)34(32-20-17-29(23-26(32)8)36(12-3)13-4)33-21-18-30(24-27(33)9)37(14-5)15-6/h16-24,34H,10-15H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJSFKIUVDXFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C3=C(C=C(C=C3)N(CC)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063492 | |

| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4482-70-6 | |

| Record name | 4,4′,4′′-Methylidynetris[N,N-diethyl-3-methylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4',4''-methylidynetris(N,N-diethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-methylidynetris[N,N-diethyl-m-toluidine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- (CAS Number: 603-48-5) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C34H49N3

- Molecular Weight: 499.787 g/mol

- IUPAC Name: Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl-

- LogP: 8.51 (indicating high lipophilicity)

The biological activity of Benzenamine derivatives often involves interactions with various biological targets including enzymes and receptors. The compound has been studied for its potential as an anti-cancer agent and its effects on metabolic pathways.

Key Mechanisms:

- Inhibition of Kinases: Some studies indicate that benzenamine derivatives can inhibit specific kinases involved in cancer cell proliferation.

- Antioxidant Activity: The compound exhibits properties that may help mitigate oxidative stress in cells.

- Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

Recent studies have highlighted the potential of benzenamine derivatives in cancer therapy. For instance, compounds derived from benzenamine have demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 22e | A549 | 5.0 |

| 22g | MCF-7 | 3.2 |

Antidiabetic Properties

Research has also explored the antidiabetic potential of benzenamine derivatives. For example, a study reported an IC50 value of 11.19 μg/mL for a derivative compared to the standard acarbose (12.15 μg/mL), indicating promising anti-diabetic activity.

Antimicrobial Activity

Benzenamine derivatives have been tested for their antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus licheniformis | 0.0625 mg/mL |

| Enterobacter cloacae | 0.125 mg/mL |

| Candida albicans | 6.25 μg/mL |

Case Studies

-

Case Study on Anticancer Activity:

A study involving a series of benzenamine derivatives showed that modifications to the amine groups significantly enhanced their anticancer properties, leading to a new class of compounds with improved efficacy against resistant cancer cell lines. -

Case Study on Antimicrobial Effects:

Another investigation focused on the synthesis of novel benzenamine derivatives that exhibited enhanced antibacterial activity against Gram-positive bacteria, outperforming existing antibiotics like chloramphenicol.

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- can be effectively analyzed using reverse-phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method allows for the separation and identification of impurities and is scalable for preparative purposes. It's particularly useful in pharmacokinetics studies where precise quantification is necessary .

2. Colorimetric Determination

The compound has been utilized in colorimetric assays to determine halogen residuals. It acts as a leuco base for crystal violet in such determinations, providing a visual means to quantify halogen presence in samples .

Biological Applications

1. Antimicrobial Activity

Leuco Crystal Violet exhibits antimicrobial properties, making it valuable in microbiological studies. Its effectiveness against various bacterial strains has been documented, contributing to its use as a potential disinfectant or antiseptic agent .

2. Staining Agent in Histology

The compound serves as a vital staining agent in histological preparations. It aids in the visualization of cellular structures under a microscope, enhancing the contrast between different tissue types .

Material Science Applications

1. Dyeing and Pigmentation

Benzenamine derivatives are employed as dyes due to their vibrant colors and stability. They are used in textile and paper industries for dyeing purposes, providing long-lasting coloration properties .

2. Photonic Applications

Research indicates potential applications of this compound in photonic devices due to its optical properties. It can be incorporated into polymers to enhance their light absorption characteristics .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl-

- CAS Registry Number : 4482-70-6

This compound features a central methane group bonded to three benzene rings, each substituted with diethylamino and methyl groups. Its structure is analogous to leuco dyes like Leucocrystal Violet (CAS 603-48-5) but differs in alkyl substituents (diethyl vs. dimethyl). Limited direct toxicological data exist for this compound, necessitating comparisons with structurally similar analogs.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights critical distinctions between the target compound and its closest analogs:

Physicochemical Properties

- Solubility: Diethyl groups in the target compound likely reduce water solubility compared to dimethyl analogs like Michler’s Base, which is sparingly soluble . Leucocrystal Violet is slightly soluble in chloroform and methanol .

Toxicological and Regulatory Profiles

- Michler’s Base (101-61-1): Carcinogenicity: Produces liver adenomas in mice and thyroid carcinomas in rats . Regulatory Status: Listed as a Special Health Hazard Substance (Right to Know Act) .

- Regulatory Status: Labeled as hazardous (Xi) under EU guidelines .

- Target Compound (4482-70-6): No significant risks identified under CEPA, suggesting lower toxicity than dimethyl analogs .

Preparation Methods

Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C34H49N3 |

| Molecular Weight | 499.8 g/mol |

| CAS Number | 4482-70-6 |

| Synonyms | TRIS(2-METHYL-4-DIETHYLAMINOPHENYL)METHANE, 4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-N,N-diethyl-3-methylaniline, 4,4',4''-methanetriyltris(N,N-diethyl-3-methylaniline) |

| PubChem CID | 78234 |

Preparation Methods Analysis

General Synthetic Route

The synthesis of Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- typically follows a condensation pathway characteristic of triphenylmethane derivatives. The most authoritative and widely adopted method involves the following steps:

- Step 1: Preparation of Substituted Aniline Precursors

- Step 2: Formation of the Central Methane Core

- A Friedel–Crafts alkylation or condensation reaction is performed using a suitable trivalent carbon source, such as formaldehyde or a trihalomethane, in the presence of an acid catalyst (commonly zinc chloride or hydrochloric acid).

- Three equivalents of the substituted aniline react with one equivalent of the carbon source to yield the triphenylmethane skeleton.

- Step 3: Purification

- The crude product is typically purified by recrystallization or chromatographic methods, depending on the scale and purity requirements.

Reaction Scheme Table

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3-methylaniline, diethyl sulfate, base | N,N-diethyl-3-methylaniline |

| 2 | N,N-diethyl-3-methylaniline (3 eq), formaldehyde (1 eq), acid catalyst | Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl- |

| 3 | Recrystallization/chromatography | Purified final product |

Detailed Experimental Conditions

While specific patent or journal details for this exact compound are limited in open literature, the following general conditions are extrapolated from standard triphenylmethane dye syntheses, which are structurally analogous:

- Solvent: Often glacial acetic acid or dichloromethane is used as the reaction medium.

- Temperature: The condensation is typically performed at 0–25°C to control the rate and avoid side reactions.

- Catalyst: Lewis acids such as zinc chloride, or protic acids like hydrochloric acid, are commonly applied to activate the carbonyl or methylene source.

- Workup: The reaction mixture is neutralized, and the product is extracted into an organic solvent, followed by washing and drying.

Alternative Synthetic Approaches

- Use of Benzaldehyde Derivatives: In some modifications, benzaldehyde derivatives can be used instead of formaldehyde to introduce the central methane group, followed by reduction if necessary.

- Phase-Transfer Catalysis: For improved yields and milder conditions, phase-transfer catalysts may be employed, especially when working with less soluble aniline derivatives.

Analytical and Purification Techniques

- Chromatography: Reverse-phase HPLC is effective for the analysis and purification of this compound, as described for related structures.

- Spectroscopy: NMR and mass spectrometry are essential for confirming the structure and purity of the final product.

Data Table: Key Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Molar Ratio (Aniline:Formaldehyde) | 3:1 | Ensures complete condensation |

| Catalyst | ZnCl₂ or HCl | Lewis or protic acid |

| Solvent | Acetic acid, DCM, or similar | Must dissolve all reactants |

| Temperature | 0–25°C | Avoids side reactions |

| Reaction Time | 2–8 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, HPLC | Choice depends on scale/purity needed |

Research Findings and Notes

- The triphenylmethane backbone is central to the compound’s structure and is formed via a well-established condensation mechanism.

- The introduction of N,N-diethyl and methyl groups requires careful control of alkylation steps to avoid over-alkylation or side reactions.

- The compound is commercially available, indicating that the synthesis is robust and scalable for industrial applications.

- Analytical HPLC methods have been developed for related compounds, supporting both quality control and preparative isolation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing Benzenamine, 4,4',4''-methylidynetris[N,N-diethyl-3-methyl-], and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions using triarylmethane frameworks. Purity validation requires high-performance liquid chromatography (HPLC) with UV-Vis detection (λ ~ 580–600 nm for triarylmethane derivatives) and nuclear magnetic resonance (NMR) spectroscopy (e.g., distinguishing ethyl group protons at δ 1.1–1.3 ppm). Mass spectrometry (MS) confirms molecular weight (expected ~401.5 g/mol for C27H37N3) .

Q. What stability precautions are critical for handling this compound in laboratory settings?

- Methodology : Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation and photodegradation. Monitor decomposition via thin-layer chromatography (TLC) using silica gel plates and chloroform/methanol (9:1) as the mobile phase. Avoid exposure to strong oxidizers (e.g., peroxides) due to redox sensitivity .

Q. How can researchers characterize the solubility and partitioning behavior of this compound?

- Methodology : Determine solubility in organic solvents (e.g., chloroform, methanol) via gravimetric analysis. Use shake-flask methods to measure octanol-water partition coefficients (log P), predicted computationally (e.g., XLogP3) or empirically. Henry’s Law constants (e.g., 3.1×10⁴ Pa·m³/mol for analogous triarylmethanes) inform environmental partitioning .

Advanced Research Questions

Q. What computational models predict the environmental fate and degradation pathways of this compound?

- Methodology : Apply density functional theory (DFT) to model hydrolysis or photolysis mechanisms. Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-lives. Validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect transformation products (e.g., N-deethylated metabolites) .

Q. How do structural modifications (e.g., diethyl vs. dimethyl groups) influence toxicological profiles?

- Methodology : Compare mutagenicity using Salmonella Ames tests (TA98 strain for frameshift mutations) and mammalian cell assays (e.g., micronucleus tests). For carcinogenicity, conduct chronic exposure studies in rodents (e.g., dietary administration at 0.1–1.0% w/w) with histopathological analysis of liver and thyroid tissues, referencing IARC protocols for analogous triarylmethanes .

Q. What spectroscopic techniques resolve contradictions in reported data on electronic transitions or aggregation behavior?

- Methodology : Use UV-Vis spectroscopy with varying solvent polarities (e.g., from hexane to DMSO) to study solvatochromism. Time-resolved fluorescence spectroscopy identifies excimer formation. For aggregation, employ dynamic light scattering (DLS) and atomic force microscopy (AFM) under controlled pH and ionic strength .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported carcinogenicity data for triarylmethane derivatives?

- Methodology : Re-evaluate dose-response curves and species-specific metabolic pathways (e.g., cytochrome P450-mediated activation). Cross-reference in vitro genotoxicity data (e.g., comet assays) with in vivo tumorigenicity studies. Consider confounding factors like impurities (e.g., residual solvents) in historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.